molecular formula C14H14N2O4S B6536548 N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]methanesulfonamide CAS No. 1040661-21-9

N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]methanesulfonamide

Cat. No.: B6536548
CAS No.: 1040661-21-9
M. Wt: 306.34 g/mol
InChI Key: ACLVABIPAXYACO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]methanesulfonamide” is a complex organic compound that incorporates elements of furan and indole structures. Furan is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and an oxygen . Indole is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound also contains a methanesulfonamide group, which is a functional group consisting of a sulfur atom bonded to an amine group and two oxygen atoms, one of which is also bonded to a methyl group .


Molecular Structure Analysis

The molecular structure of “this compound” would be expected to incorporate the structural elements of furan, indole, and methanesulfonamide. The furan component would consist of a five-membered aromatic ring with four carbon atoms and an oxygen . The indole component would consist of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The methanesulfonamide component would consist of a sulfur atom bonded to an amine group and two oxygen atoms, one of which is also bonded to a methyl group .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would be expected to be influenced by the reactivity of the furan, indole, and methanesulfonamide components. Furan and indole rings are known to undergo reactions such as electrophilic aromatic substitution . Methanesulfonamides can participate in a variety of reactions due to the reactivity of the sulfur-nitrogen bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be expected to be influenced by the properties of the furan, indole, and methanesulfonamide components. For instance, furan is a colorless, volatile liquid with a boiling point of 31.4°C and a density of 0.938 g/cm3 .

Scientific Research Applications

NFIS has several important applications in the fields of biochemistry and physiology. It has been used as a substrate for the synthesis of a variety of compounds, including indole-3-carboxylic acid derivatives, which are important intermediates for the synthesis of pharmaceuticals and other biologically active compounds. In addition, NFIS has been used as a reagent for the synthesis of a variety of other compounds, such as indole-3-acetic acid, indole-3-aldehyde, and indole-3-butyric acid.

Mechanism of Action

NFIS is an effective reagent for the synthesis of a variety of compounds due to its ability to form an intermediate with indole. During the synthesis of indole-3-carboxylic acid derivatives, NFIS acts as a nucleophile and reacts with the electrophilic carbon atom of indole. This reaction results in the formation of an intermediate, which can then be further reacted with other reagents to form the desired product.
Biochemical and Physiological Effects
NFIS has been shown to have a variety of biochemical and physiological effects. It has been shown to be an effective inhibitor of the enzyme CYP2D6, which is involved in the metabolism of drugs and other xenobiotics. In addition, NFIS has been shown to have antibacterial, antifungal, and anti-inflammatory properties, and has been shown to be effective in the treatment of a variety of skin diseases.

Advantages and Limitations for Lab Experiments

NFIS has several advantages for use in laboratory experiments. It is a simple and efficient reagent for the synthesis of a variety of compounds, and is relatively non-toxic. In addition, it is relatively inexpensive and is readily available from a variety of suppliers. However, NFIS has a few limitations that should be taken into consideration when using it in laboratory experiments. For example, it is not stable in the presence of strong acids or bases, and its reactivity can be affected by the presence of other compounds in the reaction mixture.

Future Directions

There are several potential future directions for the use of NFIS in scientific research. One potential direction is the use of NFIS as a reagent for the synthesis of a variety of other compounds, such as indole-3-acetic acid, indole-3-aldehyde, and indole-3-butyric acid. In addition, NFIS could be used as a substrate for the development of new drugs and other biologically active compounds. Finally, NFIS could be used as a tool for understanding the mechanism of action of drugs and other xenobiotics, as well as for the development of new therapeutic strategies.

Synthesis Methods

NFIS can be synthesized through a two-step process. The first step involves the reaction of furfuryl alcohol with p-toluenesulfonamide in the presence of an acid catalyst to form the corresponding sulfonamide. The second step then involves the reaction of the sulfonamide with indole in the presence of an amide base, such as sodium hydroxide, to form NFIS. This two-step synthesis method is simple and efficient, and can be easily adapted for large scale production.

Safety and Hazards

The safety and hazards associated with “N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]methanesulfonamide” would depend on its specific physical and chemical properties, as well as its biological activity. For instance, furan is known to be extremely flammable and can cause skin and eye irritation .

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-21(18,19)15-11-5-4-10-6-7-16(12(10)9-11)14(17)13-3-2-8-20-13/h2-5,8-9,15H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLVABIPAXYACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(CCN2C(=O)C3=CC=CO3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.